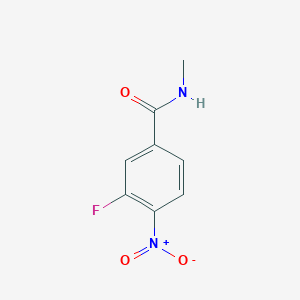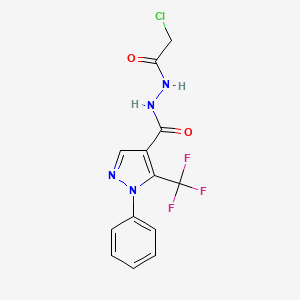
3-Fluoro-N-methyl-4-nitrobenzamide
Vue d'ensemble
Description
3-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the CAS Number: 658700-20-0 . It has a molecular weight of 198.15 . The compound is typically a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-N-methyl-4-nitrobenzamide . The InChI code is 1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) . This code provides a specific way to represent the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-N-methyl-4-nitrobenzamide is a white to yellow powder or crystals . It has a molecular weight of 198.15 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Fluoro-N-methyl-4-nitrobenzamide has been involved in studies exploring efficient synthetic pathways. For instance, Defeng Xu et al. (2013) detailed a concise synthesis process for related compounds, which may offer insights into similar syntheses involving 3-Fluoro-N-methyl-4-nitrobenzamide (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).
Interaction with Metal Ions
- The compound's derivatives have shown selective interactions with metal ions. Nithi Phukan et al. (2015) found that certain isomers of nitrobenzamide derivatives, closely related to 3-Fluoro-N-methyl-4-nitrobenzamide, exhibited selective fluorescence emissions upon interaction with metal ions like Cu2+ and Fe2+ (Nithi Phukan, Abir Goswami, & J. Baruah, 2015).
Radiosynthesis Applications
- The compound and its derivatives have potential applications in positron emission tomography (PET) ligands for imaging. Tomoteru Yamasaki et al. (2011) investigated a derivative for its potential as a PET ligand for imaging metabotropic glutamate receptor subtype 1 (Tomoteru Yamasaki et al., 2011).
Palladium-Catalyzed Direct Arylations
- Research by Mohamed Elhadi Benhalouche et al. (2019) explored the influence of fluoro substituents on the regioselectivity of palladium-catalyzed direct arylations, which can be relevant for understanding the chemical behavior of 3-Fluoro-N-methyl-4-nitrobenzamide (Mohamed Elhadi Benhalouche et al., 2019).
Catalytic Applications
- Naina Sarki et al. (2022) discussed the use of iron-based catalysts for the reduction of nitroarenes, which might include derivatives like 3-Fluoro-N-methyl-4-nitrobenzamide, highlighting its potential in the field of catalysis (Naina Sarki et al., 2022).
Antimycobacterial Activity
- Hongjiang Wang et al. (2019) explored the design and synthesis of nitrobenzamide derivatives, including those structurally similar to 3-Fluoro-N-methyl-4-nitrobenzamide, demonstrating significant in vitro antitubercular activity (Hongjiang Wang et al., 2019).
Fluorine Atom's Role in Antimicrobial Activity
- N. Desai et al. (2013) synthesized derivatives bearing a fluorine atom in the 4th position of the benzoyl group, indicating the importance of fluorine for antimicrobial activity, which may be relevant for 3-Fluoro-N-methyl-4-nitrobenzamide (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
Mécanisme D'action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 (IF SWALLOWED), P312 (Call a POISON CENTER/doctor if you feel unwell), and P330 (Rinse mouth) .
Propriétés
IUPAC Name |
3-fluoro-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCVNYDXFXGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-methyl-4-nitrobenzamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042635.png)
![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3042639.png)

![(E)-N-(4-tert-butylphenyl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B3042643.png)
![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042645.png)
![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)
![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)
![5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042649.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)
![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)
![Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042654.png)
